![molecular formula C16H15Cl2NO4S B2380373 2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide CAS No. 1396843-63-2](/img/structure/B2380373.png)
2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide
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Description
2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide, also known as SR-121463, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonylureas and has been studied for its effects on various physiological and biochemical processes.
Scientific Research Applications
Photodynamic Therapy Applications
The study by Pişkin, Canpolat, and Öztürk (2020) on a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups demonstrates the compound's high singlet oxygen quantum yield, making it a promising candidate for photodynamic therapy in cancer treatment. The compound's good fluorescence properties and appropriate photodegradation quantum yield are crucial for Type II mechanisms in photodynamic therapy, offering a potential avenue for therapeutic application against cancer (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
A series of benzenesulfonamide derivatives synthesized by Sławiński et al. (2012) exhibited in vitro antitumor activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines. These compounds' remarkable activity at low micromolar levels underscores the potential of benzenesulfonamide derivatives as anticancer agents (Sławiński, Żołnowska, Orlewska, & Chojnacki, 2012).
Antimicrobial and Anti-HIV Activity
Iqbal et al. (2006) prepared novel benzenesulfonamides bearing a 2,5-disubstituted-1,3,4-oxadiazole moiety and evaluated them for antimicrobial and anti-HIV activity. The synthesized compounds exhibited significant activity, highlighting the potential of benzenesulfonamide derivatives in developing new treatments for infectious diseases (Iqbal, Zareef, Ahmed, Zaidi, Arfan, Shafique, & Al-Masoudi, 2006).
Photochemical Properties
Ortyl, Janik, and Kucharski (2002) synthesized methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene, demonstrating the compound's photochromic properties. This research indicates the potential use of benzenesulfonamide derivatives in developing materials with advanced optical properties (Ortyl, Janik, & Kucharski, 2002).
properties
IUPAC Name |
2,5-dichloro-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4S/c17-11-5-6-13(18)15(9-11)24(21,22)19-10-16(20)7-8-23-14-4-2-1-3-12(14)16/h1-6,9,19-20H,7-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNQEHGTWAEGGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide |
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